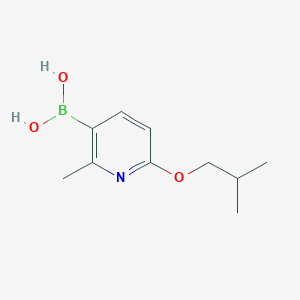
6-Isobutoxy-2-methylpyridine-3-boronic acid
Overview
Description
6-Isobutoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative with a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with an isobutoxy group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 6-Isobutoxy-2-methylpyridine-3-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction. The compound contributes to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other reactants, the temperature, and the pH of the reaction environment. In the context of the Suzuki–Miyaura cross-coupling reaction, the reaction conditions are known to be exceptionally mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
6-Isobutoxy-2-methylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The boronic acid group in this compound interacts with palladium catalysts to facilitate the transmetalation step of the coupling reaction . Additionally, this compound can interact with enzymes and proteins that have active sites containing diols or hydroxyl groups, forming reversible covalent bonds that can modulate enzyme activity or protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the reversible covalent bonding with diols in cellular proteins can alter protein function and localization, impacting signaling pathways and metabolic processes . Studies have shown that boronic acids can inhibit proteasome activity, leading to changes in protein degradation and turnover, which can affect cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with biomolecules containing diols or hydroxyl groups, such as serine or threonine residues in proteins . This interaction can inhibit or activate enzymes by modifying their active sites. Additionally, the compound can interfere with gene expression by binding to transcription factors or other regulatory proteins, altering their ability to bind DNA and regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in protein function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect, and exceeding this threshold can result in toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which can oxidize the boronic acid group to form reactive intermediates . These intermediates can further react with cellular biomolecules, leading to changes in metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also influence its bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can affect its biochemical activity and interactions with cellular biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus by binding to nuclear proteins or to the mitochondria by interacting with mitochondrial enzymes. The subcellular localization can impact the compound’s activity and function, as it may interact with different biomolecules in different cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxy-2-methylpyridine-3-boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 6-isobutoxy-2-methylpyridine, undergoes a borylation reaction to introduce the boronic acid group.
Reaction Conditions: The reaction is usually carried out in the presence of a boron reagent, such as bis(pinacolato)diboron, under mild conditions (e.g., room temperature) and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Isobutoxy-2-methylpyridine-3-boronic acid can undergo various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Pyridine Derivatives: Resulting from the reduction of the pyridine ring.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 6-Isobutoxy-2-methylpyridine-3-boronic acid is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize biaryls and other complex organic molecules.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Its use in the synthesis of kinase inhibitors and other therapeutic agents is of particular interest.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
6-Chloro-2-methylpyridine-3-boronic acid: Similar structure but with a chlorine atom instead of an isobutoxy group.
6-Methoxy-3-pyridinylboronic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
Uniqueness: 6-Isobutoxy-2-methylpyridine-3-boronic acid is unique due to its isobutoxy group, which imparts different chemical properties compared to other similar compounds. This group can enhance the solubility and reactivity of the compound, making it more versatile in organic synthesis.
Properties
IUPAC Name |
[2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-4-9(11(13)14)8(3)12-10/h4-5,7,13-14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYTZHMEMUJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190647 | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451390-91-2 | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)

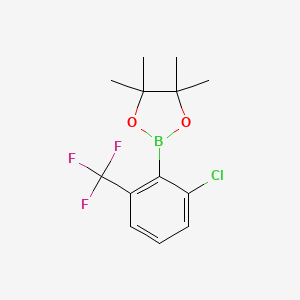
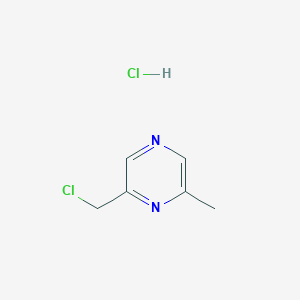
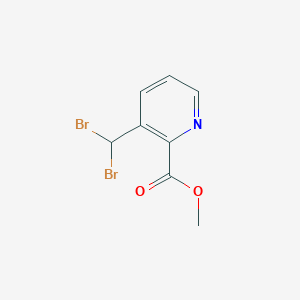
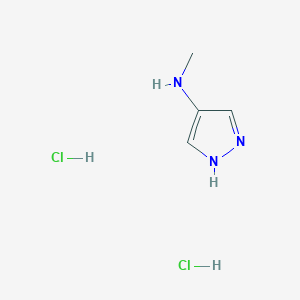
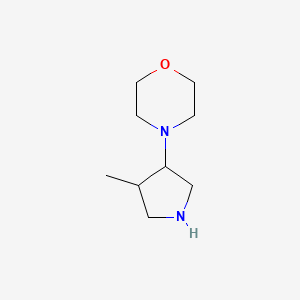

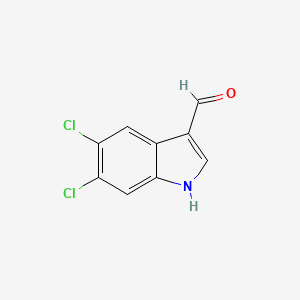


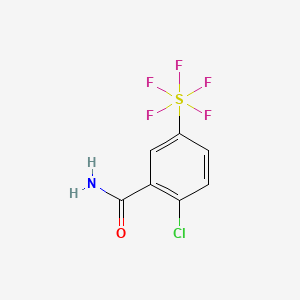
![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
